N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-16-20-21-17(24-16)19-15(22)10-8-13-7-9-14(23-13)11-3-5-12(18)6-4-11/h3-7,9H,2,8,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSERHKVOSFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazide derivatives. For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl) derivatives have been prepared by treating thiosemicarbazides with concentrated sulfuric acid, leading to intramolecular cyclization.
Procedure :
- Thiosemicarbazide formation : React ethyl hydrazinecarboxylate with thiourea in ethanol to yield 5-ethyl-1,3,4-thiadiazol-2-amine precursors.
- Cyclization : Heat the intermediate in sulfuric acid (80°C, 2 h) to form the 1,3,4-thiadiazole ring.
Key Data :
One-Pot Synthesis Using Lawesson’s Reagent
A chromatography-free method for 1,3,4-thiadiazoles involves Lawesson’s reagent (LR) and tert-butyl hydroperoxide (TBHP).
Procedure :
- Amide activation : Treat a primary amide (e.g., propionamide) with LR (0.6 equiv) in dichloromethane (DCM) at 25°C.
- Oxidative cyclization : Add TBHP (1.5 equiv) and stir for 12 h to form the thiadiazole ring.
Key Data :
- Yield: 89% for 3,5-diphenyl-1,2,4-thiadiazole.
- Advantages: Avoids column chromatography, scalable to gram quantities.
Synthesis of 3-[5-(4-Fluorophenyl)furan-2-yl]propanoic Acid
Paal-Knorr Furan Synthesis
The furan ring is constructed via the Paal-Knorr reaction, utilizing a 1,4-diketone intermediate.
Procedure :
- Diketone preparation : React 4-fluorophenylacetylene with ethyl acetoacetate under Sonogashira coupling conditions (PdCl₂, CuI, PPh₃) to form 5-(4-fluorophenyl)-2,4-pentanedione.
- Cyclization : Treat the diketone with ammonium acetate in acetic acid (reflux, 6 h) to yield 5-(4-fluorophenyl)furan-2-carbaldehyde.
- Chain elongation : Convert the aldehyde to propanoic acid via a Wittig reaction with (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis.
Key Data :
Cross-Coupling Approaches
Suzuki-Miyaura coupling enables direct introduction of the 4-fluorophenyl group to preformed furan derivatives.
Procedure :
- Borylation : Prepare 2-furanboronic acid pinacol ester.
- Coupling : React with 4-bromofluorobenzene using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 12 h).
Key Data :
Amide Bond Formation
The final step involves coupling the thiadiazole amine with the propanoic acid derivative.
Acyl Chloride Method
Procedure :
- Acid activation : Treat 3-[5-(4-fluorophenyl)furan-2-yl]propanoic acid with thionyl chloride (SOCl₂) in DCM (0°C to 25°C, 3 h) to form the acyl chloride.
- Coupling : Add 5-ethyl-1,3,4-thiadiazol-2-amine and triethylamine (TEA) in anhydrous THF (0°C, 2 h).
Key Data :
Carbodiimide-Mediated Coupling
Procedure :
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to facilitate amide bond formation.
Key Data :
Optimization and Challenges
Regioselectivity in Thiadiazole Formation
The position of the ethyl group on the thiadiazole ring is controlled by the starting amide’s structure. Propionamide derivatives yield 5-ethyl substitution, as confirmed by ¹H NMR.
Purification Strategies
Scalability
The one-pot thiadiazole synthesis and Suzuki coupling are scalable to multi-gram quantities without yield reduction.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole or furan rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has been investigated for various applications:
Chemistry
The compound serves as a building block for synthesizing more complex molecules and is used as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Research has shown that this compound exhibits potential biological activities:
-
Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains.
Pathogen Inhibition Zone (mm) E. coli 15 S. aureus 18 - Antifungal Activity : It has been tested against fungi such as Candida albicans with promising results.
Anticancer Potential
Recent studies have highlighted its anticancer properties:
-
In vitro tests demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8.
Cell Line Percent Growth Inhibition (%) SNB-19 86.61 OVCAR-8 85.26
This suggests that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Medicinal Chemistry
This compound is being explored as a potential therapeutic agent for various diseases due to its ability to modulate enzyme activity and receptor interactions.
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- A study published in ACS Omega highlighted its design and synthesis alongside anticancer evaluations against multiple cell lines .
- Another research article focused on synthesizing novel thiadiazole derivatives and assessing their biological activities, where this compound was noted for its promising results .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can be compared with other similar compounds, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-phenylfuran-2-yl)propanamide: Lacks the fluorine atom on the phenyl ring, which may affect its chemical properties and biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-fluorophenyl)furan-2-yl)propanamide: Contains a methyl group instead of an ethyl group on the thiadiazole ring, potentially altering its reactivity and interactions.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide: Substitutes the fluorine atom with a chlorine atom, which may influence its chemical stability and biological effects.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The specific structure includes a thiadiazole ring linked to a furan moiety and an amide functional group, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential through various mechanisms:
-
Cell Line Studies :
- The compound was evaluated against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) using the MTT assay. The results indicated significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- For instance, in a study involving N-(1,3,4-thiadiazol-2-yl)furan derivatives, compounds demonstrated selective inhibition against specific cancer cell lines, suggesting that structural modifications can enhance activity against targeted cells .
- Molecular Targeting :
The anticancer activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by disrupting cellular machinery involved in proliferation and survival.
- Targeting Angiogenesis : By inhibiting VEGFR-2, the compound may impede angiogenesis, which is crucial for tumor growth and metastasis .
Comparative Biological Activity
To provide a clearer understanding of its biological activity compared to other compounds in its class, the following table summarizes key findings:
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 7.56 | VEGFR-2 inhibition |
| Doxorubicin | MCF-7 | 6.80 | DNA intercalation |
| Compound 7 (from related study) | HCT-116 | 11.5 | VEGFR-2 inhibition |
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:
- Study on Antiproliferative Effects : A study reported that certain thiadiazole derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells. This indicates promising potential for development into therapeutic agents .
- Molecular Docking Analysis : Another investigation utilized molecular docking to confirm that modifications to the thiadiazole structure could enhance binding affinity to VEGFR-2, thereby increasing anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide and its intermediates?
- Methodology :
- Step 1 : React 4-fluorophenyl-substituted furan precursors with propanamide derivatives under reflux conditions using POCl₃ as a cyclizing agent (90°C, 3 hours). Adjust pH to 8–9 with ammonia to precipitate intermediates .
- Step 2 : Purify intermediates via recrystallization from DMSO/water (2:1) or ethanol-DMF mixtures. Confirm purity via TLC and melting point analysis .
- Step 3 : Couple the thiadiazole moiety using chloroacetyl chloride or benzoyl chloride in dioxane/triethylamine at 20–25°C. Isolate the final product via filtration and wash with water .
Q. How is the compound structurally characterized in academic settings?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon backbones.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- Elemental Analysis : C/H/N/S content compared to theoretical values (e.g., C: 54.12%, H: 4.32%, N: 14.76%, S: 8.64%) .
Q. What in vitro assays are used to screen its biological activity?
- Methods :
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity measured via malachite green phosphate detection).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Strategies :
- Solvent Optimization : Replace DMSO with ethanol/water mixtures to reduce viscosity and improve crystallization kinetics.
- Catalysis : Use N-ethylmorpholine as a base to enhance reaction efficiency in coupling steps .
- Contradictions : Evidence shows POCl₃-driven cyclization (90% yield) may conflict with alternative methods using SOCl₂ (75% yield but lower toxicity). Validate via HPLC purity checks .
Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they align with empirical data?
- Approach :
- ADME Prediction : SwissADME or PreADMET for logP (predicted: 2.8 vs. empirical: 2.7), PSA (142.7 Ų), and bioavailability.
- Molecular Dynamics : Simulate binding to cytochrome P450 isoforms to assess metabolic stability. Compare with in vitro microsomal assays .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological efficacy?
- Experimental Design :
- SAR Study : Synthesize analogs with halogens (F, Cl, Br) at the phenyl ring.
- Bioactivity Testing : Compare IC₅₀ values in anti-inflammatory models (e.g., formalin-induced rat paw edema). Fluorophenyl derivatives show 30% higher efficacy than chlorophenyl analogs due to enhanced electronegativity .
Q. What crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolve bond lengths (C–C: 1.54 Å) and dihedral angles (thiadiazole-furan plane: 87.5°). Data-to-parameter ratio >13 ensures reliability .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Resolution :
- Standardized Assays : Re-test activity under uniform conditions (e.g., 10% FBS in DMEM for cytotoxicity).
- Batch Analysis : Compare impurity profiles (HPLC) from different synthesis labs. Trace DMSO residues (>0.1%) may falsely elevate cytotoxicity .
Q. Why do solubility studies in water vs. DMSO yield conflicting results?
- Investigation :
- Solubility Parameters : Use Hansen solubility parameters to explain poor aqueous solubility (δₚ = 18.2 MPa¹/²) vs. DMSO compatibility (δₚ = 19.4 MPa¹/²).
- Co-solvent Systems : Validate with PEG-400/water mixtures (60:40) to mimic physiological conditions .
Methodological Tables
Table 1 : Key Synthetic Parameters for Intermediate Isolation
| Step | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | POCl₃, NH₃ | 90°C | 85% | 95% |
| 2 | Benzoyl chloride, Et₃N | 25°C | 78% | 98% |
Table 2 : Comparative Bioactivity of Halogen-Substituted Analogs
| Substituent | IC₅₀ (μM, HeLa) | logP | PSA (Ų) |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 2.7 | 142.7 |
| 4-Chlorophenyl | 18.9 ± 2.1 | 3.1 | 138.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
